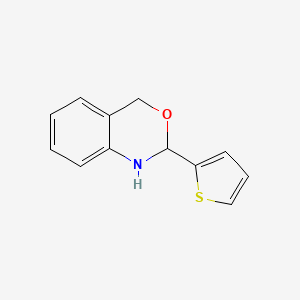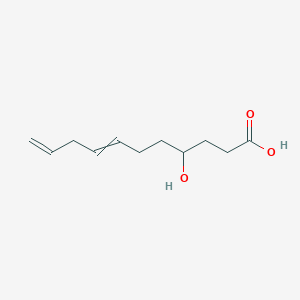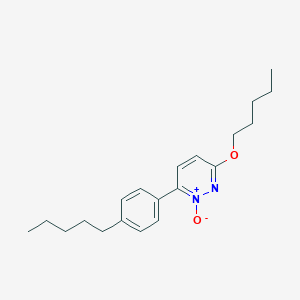
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- is a heterocyclic compound that features a benzene ring fused with an oxazine ring The oxazine ring contains both oxygen and nitrogen atoms, making it a versatile structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H-3,1-benzoxazines can be synthesized through the condensation of o-aminobenzyl alcohols with aldehydes, ketones, and formylbenzoic acids . For example, dihydrobenzoxazines containing the α-hydroxyphenyl group at the C(2) atom are potential ligands capable of forming complexes with transition metals such as cobalt, copper, and nickel . Another method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, which allows for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for benzoxazines often involve the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials. The reaction can be performed under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thienyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interact with cellular components, affecting processes such as apoptosis and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzoxazines: These compounds share a similar core structure but differ in their substituents and specific properties.
2H-3,1-Benzoxazine-2,4(1H)-dione: This compound has a similar benzoxazine ring but with different functional groups.
Uniqueness
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90284-36-9 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-thiophen-2-yl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H11NOS/c1-2-5-10-9(4-1)8-14-12(13-10)11-6-3-7-15-11/h1-7,12-13H,8H2 |
Clé InChI |
LNCZINRUPOOCMU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(O1)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)

![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)

![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)



